Cas no 2770525-25-0 (tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate)

Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methoxy-substituted alkyne moiety, and an isopropylamine backbone. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry research, where its Boc group serves as a robust protecting agent for amines under acidic conditions. The methoxy-alkyne functionality offers versatility for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC). Its structural design ensures stability during synthetic transformations while enabling selective deprotection. The compound is valued for its compatibility with diverse reaction conditions and its role in constructing complex molecular architectures.
tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate structure
2770525-25-0 structure
Product Name:tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate
CAS No:2770525-25-0
MF:C13H23NO3
MW:241.326624155045
CID:5862800
PubChem ID:165993213
Update Time:2025-06-15

tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-37397709
    • 2770525-25-0
    • tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate
    • Inchi: 1S/C13H23NO3/c1-8-11(9-16-7)14(10(2)3)12(15)17-13(4,5)6/h1,10-11H,9H2,2-7H3
    • InChI Key: PVTHSRBKMQSQEO-UHFFFAOYSA-N
    • SMILES: O(C(N(C(C#C)COC)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 241.16779360g/mol
  • Monoisotopic Mass: 241.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.8Ų

tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate

Introduction to Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate (CAS No. 2770525-25-0)

Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate, with the CAS number 2770525-25-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its intricate molecular structure, has been studied for its potential applications in drug development and molecular recognition processes. The presence of both alkyne and ester functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

The compound's structure consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a butynyl chain substituted with a methoxy group. This unique arrangement of functional groups imparts distinct chemical properties that make it valuable in various synthetic pathways. The tert-butyl group, known for its steric hindrance, plays a crucial role in stabilizing reactive intermediates during synthesis, while the methoxybut-3-yn-2-yl moiety introduces reactivity that can be exploited in cross-coupling reactions and other transformations.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are widely recognized for their roles as pharmacophores in various therapeutic agents, including neuroactive compounds and anti-inflammatory drugs. The specific configuration of Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate makes it a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. The alkyne functionality allows for facile participation in Sonogashira coupling reactions, enabling the construction of carbon-carbon bonds with high precision. This capability is particularly valuable in the assembly of complex natural products and drug-like scaffolds. Additionally, the methoxy group can serve as a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

Recent research has highlighted the importance of such multifunctional intermediates in streamlining synthetic routes. For instance, studies have demonstrated that Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate can be used as a key building block in the preparation of heterocyclic compounds, which are prevalent in many biologically active molecules. The ability to introduce both electron-withdrawing and electron-donating groups into the same molecule provides chemists with greater flexibility in designing molecules with desired pharmacological profiles.

The pharmaceutical industry has been particularly interested in exploring new derivatives of this compound due to their potential therapeutic benefits. Preliminary studies suggest that derivatives of Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-yl)carbamate may exhibit properties such as analgesic and anti-inflammatory effects. These findings are based on computational modeling and preliminary biological assays, which have indicated promising activity profiles. However, further experimental validation is necessary to fully elucidate its pharmacological properties.

From a synthetic chemistry perspective, Tert-butyl N-(1-methoxybut-3-yn-2-yl)-N-(propan-2-y l)carbamate represents an excellent example of how functional group interplay can be leveraged to create versatile synthetic intermediates. The combination of an alkyne and an ester provides multiple reaction sites that can be selectively modified depending on the synthetic goals. This versatility is particularly advantageous when designing multi-step syntheses aimed at constructing complex molecular architectures.

The compound's stability under various reaction conditions also makes it an attractive choice for industrial applications. Many carbamate-based compounds suffer from sensitivity to hydrolysis or oxidation, which can complicate their use in large-scale syntheses. In contrast, Tert-butyl N-(1-methoxybut -3 -yn -2 -y l)-N-(propan -2 -y l)carbamate has demonstrated remarkable stability under standard reaction conditions, making it suitable for use in both academic research and industrial settings.

In conclusion, Tert-butyl N-(1-methoxybut -3 -yn -2 -y l)-N-(propan -2 -y l)carbamate (CAS No. 27705 25 -0) is a highly interesting compound with significant potential in pharmaceutical chemistry and synthetic biology. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As our understanding of organic synthesis continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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